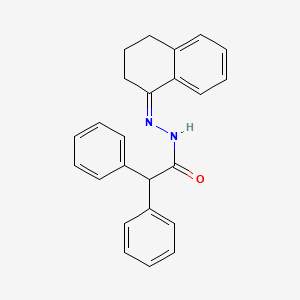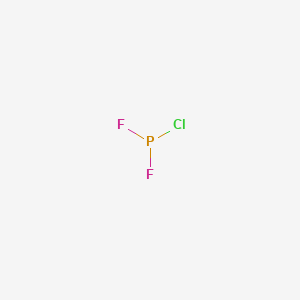
Phosphorus chloride difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous chloride difluoride, also known as chlorodifluorophosphorus oxide or difluorophosphoryl chloride, is a chemical compound with the formula ClF₂P. It is a colorless gas at room temperature and has a tetrahedral molecular shape. This compound is notable for its reactivity and is used in various chemical processes and research applications .
Vorbereitungsmethoden
Phosphorous chloride difluoride can be synthesized through several methods:
Reaction with Phosphorodifluoridic Acid: One common method involves reacting liquid phosphorus pentachloride with phosphorodifluoridic acid (HPO₂F₂) or diphosphoridic tetrafluoride (P₂O₃F₄) at room temperature up to 60°C.
Fluorination of Phosphoryl Chloride: Another method involves fluorinating phosphoryl chloride (POCl₃) using fluoride salts like antimony trifluoride (SbF₃) or sodium fluoride (NaF).
Industrial Production: On an industrial scale, phosphorous chloride difluoride can be produced by reacting phosphoryl chloride with hydrogen fluoride (HF).
Analyse Chemischer Reaktionen
Phosphorous chloride difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrogen chloride (HCl) to exchange halogen atoms, resulting in a mixture of products such as phosphoryl chloride (POCl₃), phosphoryl dichloride fluoride (POCl₂F), and phosphoryl trifluoride (POF₃).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Wissenschaftliche Forschungsanwendungen
Phosphorous chloride difluoride has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, its reactivity makes it a potential candidate for developing new pharmaceuticals and biochemical tools.
Wirkmechanismus
The mechanism by which phosphorous chloride difluoride exerts its effects involves its high reactivity with various nucleophiles and electrophiles. The compound’s molecular structure allows it to participate in substitution and addition reactions, making it a versatile reagent in chemical synthesis . The specific molecular targets and pathways depend on the nature of the reactants and the conditions under which the reactions occur.
Vergleich Mit ähnlichen Verbindungen
Phosphorous chloride difluoride can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl₃): Unlike phosphorous chloride difluoride, phosphoryl chloride contains three chlorine atoms and is less reactive towards nucleophiles.
Phosphoryl Trifluoride (POF₃): This compound contains three fluorine atoms and is more stable than phosphorous chloride difluoride.
Phosphoryl Dichloride Fluoride (POCl₂F): This compound has two chlorine atoms and one fluorine atom, making it intermediate in reactivity between phosphoryl chloride and phosphorous chloride difluoride.
Phosphorous chloride difluoride’s unique combination of chlorine and fluorine atoms gives it distinct reactivity and versatility in various chemical processes.
Eigenschaften
CAS-Nummer |
14335-40-1 |
|---|---|
Molekularformel |
ClF2P |
Molekulargewicht |
104.42 g/mol |
IUPAC-Name |
chloro(difluoro)phosphane |
InChI |
InChI=1S/ClF2P/c1-4(2)3 |
InChI-Schlüssel |
AENDXYYGTYFGOX-UHFFFAOYSA-N |
Kanonische SMILES |
FP(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)
![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)

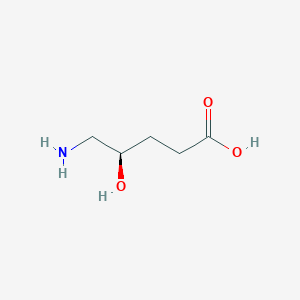
![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
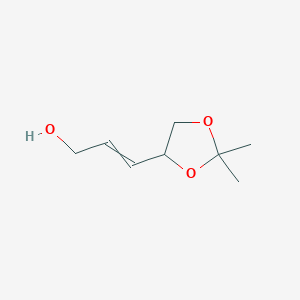
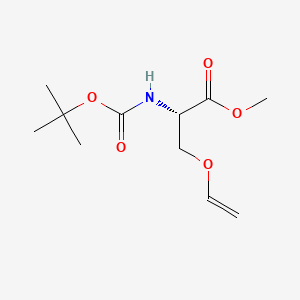
![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)

![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)

